(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as DCBPC, is a chiral, water-soluble compound with a wide range of applications. It has been used in various scientific fields, including chemistry, biochemistry, pharmacology, and medicine. DCBPC can be synthesized in a variety of ways and has been found to have several biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is not yet fully understood. However, it is believed to interact with proteins and lipids in the cell membrane, which may lead to changes in the activity of enzymes and other proteins. It has also been reported to bind to the active site of some enzymes, which could lead to changes in the enzyme's activity.
Biochemical And Physiological Effects
(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been found to have several biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including chymotrypsin and papain. It has also been found to inhibit the growth of several bacteria, including Escherichia coli and Staphylococcus aureus. In addition, (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been found to have anti-inflammatory and antimalarial properties.
Advantages And Limitations For Lab Experiments
(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has several advantages for laboratory experiments. It is a water-soluble compound, which makes it easy to use in experiments. It is also a chiral compound, which can be useful for the synthesis of chiral compounds. Furthermore, it is a relatively inexpensive compound, which makes it a cost-effective reagent for a variety of experiments. However, (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is not a very stable compound, which can limit its use in some experiments.
Future Directions
There are several potential future directions for (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride research. First, further research could be conducted to better understand the mechanism of action of (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride and its biochemical and physiological effects. Second, (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride could be used in the development of new drugs, such as antimalarial drugs and anti-inflammatory drugs. Third, (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride could be used in the synthesis of chiral compounds, such as amino acids, peptides, and polymers. Finally, (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride could be used in the study of enzyme kinetics to better understand the mechanisms of enzyme action.
Scientific Research Applications
(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been used in several scientific research applications, including the synthesis of chiral compounds, the study of enzyme kinetics, and the synthesis of drugs. (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been used as a chiral reagent in the synthesis of a variety of chiral compounds, including amino acids, peptides, and polymers. It has also been used to study the kinetics of enzymes, such as chymotrypsin and papain, and to synthesize drugs, such as antimalarial drugs and anti-inflammatory drugs.
properties
IUPAC Name |
(2S)-2-[(2,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2.ClH/c13-9-3-2-8(10(14)6-9)7-12(11(16)17)4-1-5-15-12;/h2-3,6,15H,1,4-5,7H2,(H,16,17);1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLXJTRXAWYGGM-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661599 | |
Record name | 2-[(2,4-Dichlorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1217610-34-8 | |
Record name | 2-[(2,4-Dichlorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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